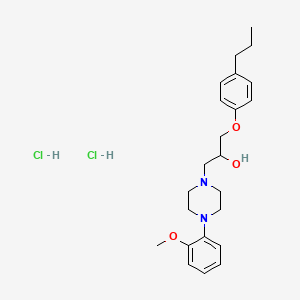

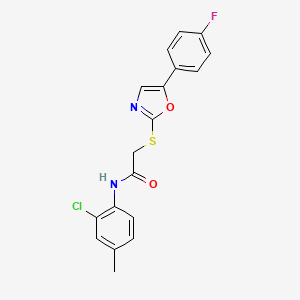

![molecular formula C16H17N5O3 B2638787 7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396809-49-6](/img/structure/B2638787.png)

7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, also known as MPPPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This pyrimidopyrimidine derivative has gained interest due to its unique chemical structure and potential biological activities.

Aplicaciones Científicas De Investigación

Regioselective Amination of Condensed Pyrimidines

A study by Gulevskaya et al. (1994) on "Purines, pyrimidines, and condensed systems based on these compounds" demonstrated the regioselective amination of condensed pyrimidines, leading to the synthesis of 7-amino derivatives through the reaction with alkylamides in liquid ammonia. This research highlights a method for functionalizing pyrimidines, potentially applicable to the synthesis of the specified compound, emphasizing the versatility of pyrimidine derivatives in chemical synthesis (Gulevskaya et al., 1994).

Novel Methods for Synthesizing Heterocycles

Osyanin et al. (2014) proposed a "Novel Method for the Synthesis of 1,5-Dihydro-2h-Chromeno[2,3-D]Pyrimidine-2,4(3h)-Diones," showcasing innovative approaches to creating heterocycles that include compounds with antibacterial and fungicidal activity. This research is indicative of the methods that may be used for synthesizing complex pyrimidine derivatives, including those similar to the specified compound (Osyanin et al., 2014).

Synthesis of Pyrimido[4,5-d]pyrimidine Systems

Dorokhov et al. (1991) discussed the "Synthesis of 2,4-diamino-5-acetyl(ethoxycarbonyl)pyrimidines" and their use in constructing the pyrimido[4,5-d]pyrimidine system. This study provides insights into the synthesis techniques that can be applied to develop compounds like "7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione," highlighting the synthetic pathways for constructing complex pyrimidine frameworks (Dorokhov et al., 1991).

Schiff Base Complex Synthesis

Goudarziafshar et al. (2021) explored the "One-Pot Three-Component Synthesis of 1-(α-Aminoalkyl)-2-Naphthols," utilizing pyrimidine derivatives as intermediates. This research illustrates the utility of pyrimidine and related compounds in synthesizing multifunctional materials, potentially relevant to the development of pharmaceuticals and materials science applications (Goudarziafshar et al., 2021).

Crystal Structures of Pyrimidine Derivatives

Trilleras et al. (2009) studied "Four 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones," analyzing their molecular and crystal structures. This research contributes to understanding the structural aspects of pyrimidine derivatives, which is crucial for the design and synthesis of new compounds with specific properties (Trilleras et al., 2009).

Mecanismo De Acción

Target of action

Pyrimido[4,5-d]pyrimidines are a type of bicyclic [6 + 6] systems . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of action

The mode of action of pyrimido[4,5-d]pyrimidines can also vary widely. They may interact with their targets through a variety of mechanisms, including binding to enzymes or receptors, inhibiting or promoting certain biochemical reactions, or interacting with DNA or RNA .

Biochemical pathways

Pyrimido[4,5-d]pyrimidines can be involved in a variety of biochemical pathways, depending on their specific targets and modes of action .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrimido[4,5-d]pyrimidines can vary widely depending on their specific chemical structures .

Result of action

The molecular and cellular effects of pyrimido[4,5-d]pyrimidines can vary widely, depending on their specific targets, modes of action, and biochemical pathways .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrimido[4,5-d]pyrimidines .

Propiedades

IUPAC Name |

2-(3-methoxypropylamino)-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-24-9-5-8-17-15-18-10-12-13(19-15)20-16(23)21(14(12)22)11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H2,17,18,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDQHNGLWPGIIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC=C2C(=N1)NC(=O)N(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid](/img/structure/B2638704.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2638709.png)

![N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide](/img/structure/B2638713.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2638718.png)

![1-(4-chlorophenyl)-4-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2638720.png)

![4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2638721.png)